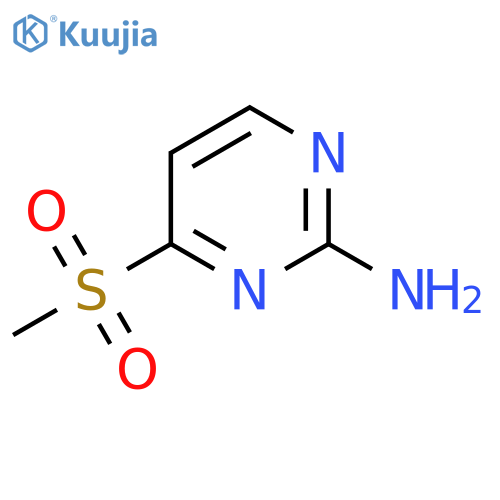Cas no 1368103-91-6 (4-Methanesulfonylpyrimidin-2-amine)

1368103-91-6 structure
商品名:4-Methanesulfonylpyrimidin-2-amine
4-Methanesulfonylpyrimidin-2-amine 化学的及び物理的性質
名前と識別子
-
- 1368103-91-6
- NS-01418
- EN300-748899
- 4-methanesulfonylpyrimidin-2-amine
- AKOS016362436
- 4-methylsulfonylpyrimidin-2-amine
- 4-Methanesulfonylpyrimidin-2-amine
-
- インチ: 1S/C5H7N3O2S/c1-11(9,10)4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8)
- InChIKey: OCHBVSHNMNOIBB-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1C=CN=C(N)N=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 173.02589765g/mol
- どういたいしつりょう: 173.02589765g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
4-Methanesulfonylpyrimidin-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-748899-0.05g |
4-methanesulfonylpyrimidin-2-amine |
1368103-91-6 | 95% | 0.05g |
$259.0 | 2024-05-23 | |
| Enamine | EN300-748899-0.1g |
4-methanesulfonylpyrimidin-2-amine |
1368103-91-6 | 95% | 0.1g |
$386.0 | 2024-05-23 | |
| Enamine | EN300-748899-5.0g |
4-methanesulfonylpyrimidin-2-amine |
1368103-91-6 | 95% | 5.0g |
$3231.0 | 2024-05-23 | |
| Enamine | EN300-748899-2.5g |
4-methanesulfonylpyrimidin-2-amine |
1368103-91-6 | 95% | 2.5g |
$2185.0 | 2024-05-23 | |
| Enamine | EN300-748899-10.0g |
4-methanesulfonylpyrimidin-2-amine |
1368103-91-6 | 95% | 10.0g |
$4791.0 | 2024-05-23 | |
| Enamine | EN300-748899-0.25g |
4-methanesulfonylpyrimidin-2-amine |
1368103-91-6 | 95% | 0.25g |
$552.0 | 2024-05-23 | |
| Enamine | EN300-748899-0.5g |
4-methanesulfonylpyrimidin-2-amine |
1368103-91-6 | 95% | 0.5g |
$870.0 | 2024-05-23 | |
| Enamine | EN300-748899-1.0g |
4-methanesulfonylpyrimidin-2-amine |
1368103-91-6 | 95% | 1.0g |
$1113.0 | 2024-05-23 |
4-Methanesulfonylpyrimidin-2-amine 関連文献
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
1368103-91-6 (4-Methanesulfonylpyrimidin-2-amine) 関連製品
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 857369-11-0(2-Oxoethanethioamide)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
